N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
Description
N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a synthetic compound featuring a piperidine core substituted with a furan-3-carbonyl group and a methyl-linked oxane (tetrahydropyran) ring bearing a 2-methoxyphenyl moiety. Its molecular formula is C₂₂H₂₅N₂O₅ (molecular weight: 409.45 g/mol). The structural complexity arises from the integration of three distinct pharmacophores:
- Piperidine: A six-membered nitrogen-containing ring common in bioactive molecules.
- Furan-3-carbonyl: An electron-rich heterocycle that may influence hydrogen bonding and metabolic stability.
- Oxane-4-(2-methoxyphenyl)carboxamide: A tetrahydropyran ring with a methoxyphenyl substituent, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-29-21-5-3-2-4-20(21)24(9-14-30-15-10-24)23(28)25-16-18-6-11-26(12-7-18)22(27)19-8-13-31-17-19/h2-5,8,13,17-18H,6-7,9-12,14-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFBSTULXNUKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the oxane ring. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This often involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.
Formation of the Oxane Ring: This can be synthesized through the cyclization of diols or epoxides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, primarily through piperidine or methoxyphenyl motifs.
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Structural and Functional Variations
Piperidine Substitution Patterns
- Target Compound : The piperidine nitrogen is functionalized with a furan-3-carbonyl group, which is less common in opioid analogs (e.g., 4-Methoxybutyrylfentanyl substitutes the piperidine with a phenethyl group). The furan moiety may enhance metabolic resistance compared to phenyl groups due to its aromatic stability .
Aromatic and Heterocyclic Modifications
- 2-Methoxyphenyl vs. 4-Methoxyphenyl : The target’s 2-methoxyphenyl group on the oxane ring may induce steric hindrance, altering receptor binding compared to 4-methoxyphenyl derivatives like 4-Methoxybutyrylfentanyl .
- Oxane vs.
Pharmacological Implications
- While 4-Methoxybutyrylfentanyl is a potent opioid agonist, the target compound’s lack of a phenethyl group and presence of oxane may redirect its activity toward non-opioid targets (e.g., serotonin receptors).
- The phenylsulfonyl group in confers acidity (pKa ~1.5–2.5), contrasting with the neutral furan and oxane motifs in the target compound, which may influence solubility and protein binding.
Biological Activity
N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-(2-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 418.5 g/mol. Its structure features a furan-3-carbonyl moiety linked to a piperidine ring, which is further connected to an oxane (tetrahydrofuran) and a methoxyphenyl group.
Structural Representation
| Component | Description |
|---|---|
| Furan Ring | Contributes to reactivity |
| Piperidine | Provides basic nitrogen functionality |
| Methoxyphenyl Group | Enhances lipophilicity |
| Carboxamide Group | Imparts potential for hydrogen bonding |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs of this compound have been evaluated for their effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Study: Antitumor Efficacy
A study involving related compounds demonstrated that derivatives with similar structural motifs showed IC50 values in the low micromolar range against several cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) studies highlighted the importance of the piperidine and furan components in enhancing biological activity .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; inhibition leads to apoptosis in cancer cells.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways through mitochondrial dysfunction.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability. These properties are essential for therapeutic efficacy.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Furan Derivative : Reacting furan-3-carboxylic acid with thionyl chloride.
- Piperidine Formation : Coupling the furan derivative with 4-piperidinemethanol.
- Final Coupling Reaction : Combining the piperidine intermediate with 4-methoxybenzoyl chloride under basic conditions.
Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Furan Formation | Furan-3-carboxylic acid, SOCl₂ | Reflux |
| Piperidine Synthesis | 4-Piperidinemethanol | Base (Triethylamine) |
| Final Coupling | 4-Methoxybenzoyl chloride | Basic environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
